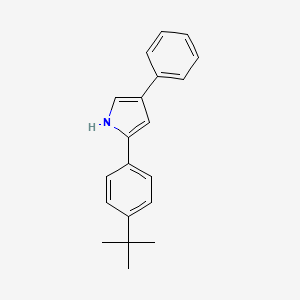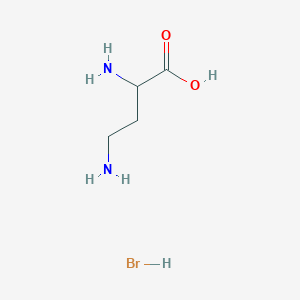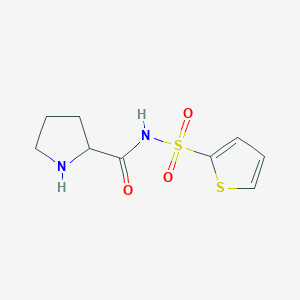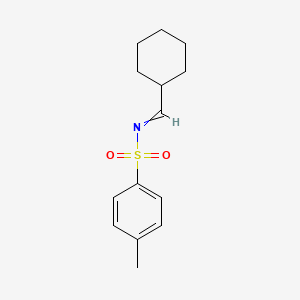![molecular formula C14H22N2O5 B12515948 2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-15,16-diamine](/img/structure/B12515948.png)
2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-15,16-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-15,16-diamine is a complex organic compound with the molecular formula C14H22N2O5. It is a derivative of benzo-15-crown-5, a type of crown ether known for its ability to form stable complexes with various metal ions
Preparation Methods
The synthesis of 2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-15,16-diamine typically involves the reaction of benzo-15-crown-5 with appropriate amine derivatives under controlled conditions. One common method includes the use of hexamethylenetetramine in trifluoroacetic acid to introduce the amine groups . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity through the use of advanced catalytic processes and purification techniques .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine groups, using reagents such as alkyl halides.
Common reagents and conditions used in these reactions include trifluoroacetic acid, hexamethylenetetramine, and various oxidizing and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized or reduced derivatives and substituted products .
Scientific Research Applications
2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-15,16-diamine has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Its ability to form stable complexes with metal ions makes it useful in studying metal ion transport and storage in biological systems.
Mechanism of Action
The mechanism of action of this compound primarily involves its ability to form stable complexes with metal ions. The crown ether structure provides a cavity that can encapsulate metal ions, stabilizing them through electrostatic interactions and coordination bonds. This complexation ability is crucial for its applications in sensing, separation, and catalysis .
Comparison with Similar Compounds
Similar compounds include other crown ethers such as benzo-15-crown-5, dibenzo-18-crown-6, and 18-crown-6. Compared to these compounds, 2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-15,16-diamine has unique properties due to the presence of amine groups, which enhance its ability to form complexes with a broader range of metal ions and provide additional sites for chemical modification .
Properties
Molecular Formula |
C14H22N2O5 |
|---|---|
Molecular Weight |
298.33 g/mol |
IUPAC Name |
2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene-17,18-diamine |
InChI |
InChI=1S/C14H22N2O5/c15-11-9-13-14(10-12(11)16)21-8-6-19-4-2-17-1-3-18-5-7-20-13/h9-10H,1-8,15-16H2 |
InChI Key |
UQAKILASLDRZOL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOC2=C(C=C(C(=C2)N)N)OCCOCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(2-Methoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12515881.png)


![N-[3-(4-acetyl-3-hydroxyphenyl)-4-methylphenyl]-2-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B12515904.png)
![tert-butyl N-benzyl-N-[6-(4-formyl-2-methoxyphenyl)pyrimidin-4-yl]carbamate](/img/structure/B12515905.png)

![4,4,6a,7,11b-Pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol](/img/structure/B12515920.png)



![1,3,5-Trinitro-2-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene](/img/structure/B12515946.png)
![1,4-Diazabicyclo[3.2.2]nonane, 4-(5-phenyl-1,3,4-thiadiazol-2-yl)-](/img/structure/B12515947.png)
